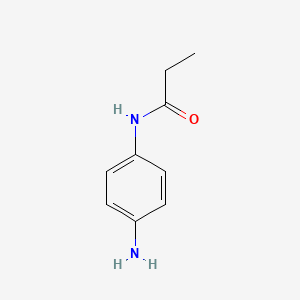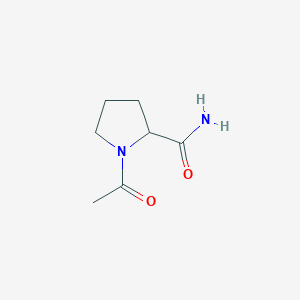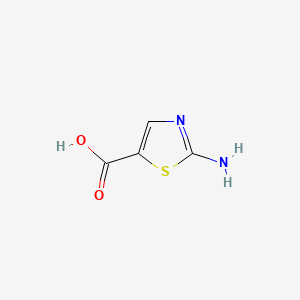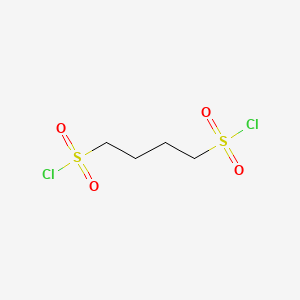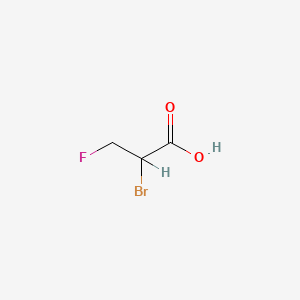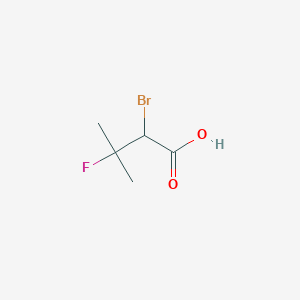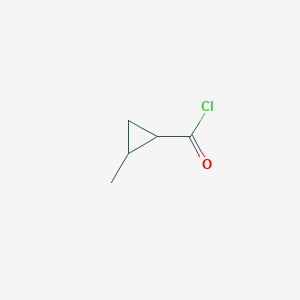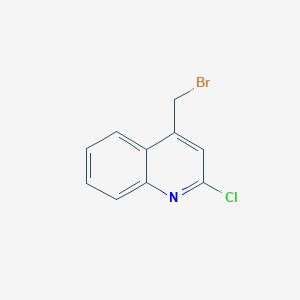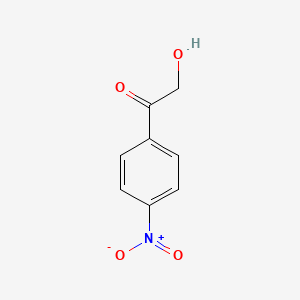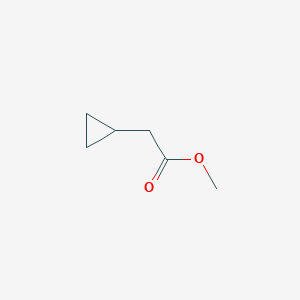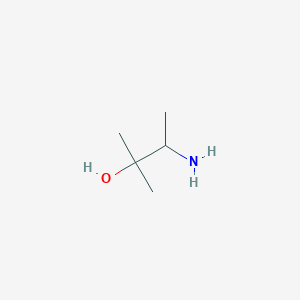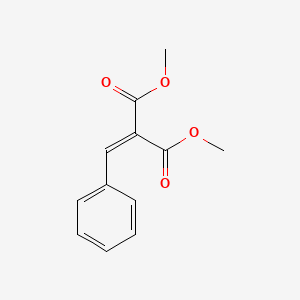
Benzylidènemalonate de diméthyle
Vue d'ensemble
Description
Dimethyl benzylidenemalonate is an organic compound with the chemical formula C12H12O4. It is a colorless to pale yellow liquid with a benzene-like odor. This compound is soluble in most organic solvents, such as alcohols, ethers, and aromatic hydrocarbons. It is primarily used as a starting material in organic synthesis and as an intermediate in the production of dyes and fragrances .
Applications De Recherche Scientifique
Dimethyl benzylidenemalonate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: It is used in the production of dyes, fragrances, and other specialty chemicals
Mécanisme D'action
Mode of Action
It is thought to involve the compound’s degradation to its active metabolite, monomethyl fumarate (MMF). Both Dimethyl Benzylidenemalonate and MMF are believed to up-regulate the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway that is activated in response to oxidative stress .
Biochemical Pathways
It is known that the compound and its metabolite, mmf, can influence the nrf2 pathway . This pathway plays a crucial role in cellular responses to oxidative stress, suggesting that Dimethyl Benzylidenemalonate may have antioxidant properties.
Result of Action
It is believed that the compound and its metabolite, MMF, can influence the Nrf2 pathway, leading to potential antioxidant effects . .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dimethyl benzylidenemalonate can be synthesized through the reaction of benzaldehyde with dimethyl malonate in the presence of a base catalyst. The reaction typically involves the following steps :
Mixing: Benzaldehyde and dimethyl malonate are mixed in a stoichiometric ratio.
Catalysis: A base catalyst, such as sodium ethoxide or potassium carbonate, is added to the mixture.
Reaction: The mixture is heated to a temperature of around 60-80°C and stirred for several hours.
Isolation: The reaction mixture is then cooled, and the product is isolated by distillation or extraction.
Industrial Production Methods
In industrial settings, the production of dimethyl benzylidenemalonate follows a similar process but on a larger scale. The reaction is carried out in large reactors with continuous stirring and precise temperature control. The product is then purified through distillation and crystallization to achieve the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl benzylidenemalonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form benzylidenemalonic acid.
Reduction: It can be reduced to form dimethyl benzylmalonate.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions
Major Products
Oxidation: Benzylidenemalonic acid
Reduction: Dimethyl benzylmalonate
Substitution: Various substituted derivatives depending on the nucleophile used
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl benzylidenemalonate: Similar in structure but with ethyl groups instead of methyl groups.
Dimethyl benzylmalonate: Lacks the double bond between the benzene ring and the malonate group.
Benzylidenemalonic acid: The acid form of dimethyl benzylidenemalonate
Uniqueness
Dimethyl benzylidenemalonate is unique due to its specific reactivity and the presence of both ester and benzylidene groups. This combination allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .
Propriétés
IUPAC Name |
dimethyl 2-benzylidenepropanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O4/c1-15-11(13)10(12(14)16-2)8-9-6-4-3-5-7-9/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPLVTKYRGZZXJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=CC1=CC=CC=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40288966 | |
| Record name | Dimethyl benzylidenemalonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40288966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6626-84-2 | |
| Record name | Dimethyl benzylidenemalonate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58321 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dimethyl benzylidenemalonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40288966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIMETHYL BENZYLIDENEMALONATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can Dimethyl benzylidenemalonate be used to synthesize complex cyclic structures?
A2: Yes, Dimethyl benzylidenemalonate can be utilized in the synthesis of cyclopropane rings. For instance, it reacts with α,α-dibromobutyrophenone in the presence of zinc, yielding Dimethyl 2-benzoyl-2-ethyl-3-phenylcyclopropane-1,1-dicarboxylate. This reaction demonstrates the potential of Dimethyl benzylidenemalonate as a building block for constructing more intricate cyclic frameworks through carefully chosen reaction conditions and partners.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
